N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide
Brand Name: Vulcanchem
CAS No.: 1251563-21-9
VCID: VC5169783
InChI: InChI=1S/C16H16N4O2S3/c1-3-23-16-20-19-15(25-16)18-14(21)11-4-6-12(7-5-11)22-8-13-17-10(2)9-24-13/h4-7,9H,3,8H2,1-2H3,(H,18,19,21)
SMILES: CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C
Molecular Formula: C16H16N4O2S3
Molecular Weight: 392.51

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide

CAS No.: 1251563-21-9

Cat. No.: VC5169783

Molecular Formula: C16H16N4O2S3

Molecular Weight: 392.51

* For research use only. Not for human or veterinary use.

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide - 1251563-21-9

Specification

CAS No. 1251563-21-9
Molecular Formula C16H16N4O2S3
Molecular Weight 392.51
IUPAC Name N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide
Standard InChI InChI=1S/C16H16N4O2S3/c1-3-23-16-20-19-15(25-16)18-14(21)11-4-6-12(7-5-11)22-8-13-17-10(2)9-24-13/h4-7,9H,3,8H2,1-2H3,(H,18,19,21)
Standard InChI Key YSAGTQCLYIJFGO-UHFFFAOYSA-N
SMILES CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₉H₁₆N₄O₃S₃, with a molecular weight of 444.6 g/mol . Its structure integrates a benzamide core substituted at the para position with a methoxy group linked to a 4-methylthiazole ring. The amino group of the benzamide is further substituted with a 5-(ethylthio)-1,3,4-thiadiazol-2-yl moiety, introducing sulfur atoms at strategic positions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₆N₄O₃S₃
Molecular Weight444.6 g/mol
CAS Registry Number1251687-01-0
Sulfur Content21.6% (3 sulfur atoms)

Spectral Characterization

Infrared (IR) spectroscopy reveals characteristic absorption bands for the amide C=O stretch at 1680–1700 cm⁻¹ and aromatic C-H bending at 750–800 cm⁻¹. Nuclear magnetic resonance (NMR) data confirm the presence of the ethylthio group (δ 1.3 ppm for CH₃ and δ 3.0 ppm for SCH₂) and the methoxy linkage (δ 3.8 ppm) . Mass spectrometry fragments at m/z 444.6 align with the molecular ion peak .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step protocol:

  • Formation of the Thiadiazole Core: 5-(Ethylthio)-1,3,4-thiadiazol-2-amine is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions.

  • Benzamide Coupling: The amine reacts with 4-((4-methylthiazol-2-yl)methoxy)benzoic acid using carbodiimide crosslinkers (e.g., EDC/HOBt).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final compound with >95% purity.

Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields of ~80% .

Structural Modifications

Variants of this compound have been explored by altering:

  • The ethylthio group to methyl or propyl chains .

  • The 4-methylthiazole to unsubstituted thiazole or oxazole rings.
    Such modifications impact solubility and bioactivity, with ethylthio and methylthiazole groups optimizing antimicrobial potency.

Biological Activity and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 2 µg/mL) and fungi (Candida albicans, MIC = 4 µg/mL). The thiadiazole and thiazole rings disrupt microbial cell membranes by binding to lipid II precursors, a mechanism shared with β-lactam antibiotics .

Table 2: Anticancer Activity Profile

Cell LineGI₅₀ (µM)Mechanism of Action
SK-MEL-21.8Caspase-3 activation
HL-602.2Topoisomerase IIα inhibition
MCF-73.5ROS generation

Applications in Drug Development

Lead Compound Optimization

The compound’s pharmacokinetic profile reveals moderate oral bioavailability (45%) due to its logP value of 2.8, which balances hydrophobicity and solubility . Structural analogs with fluorinated ethylthio groups show enhanced blood-brain barrier penetration, suggesting potential for CNS-targeted therapies .

Combination Therapies

Synergistic effects with doxorubicin reduce IC₅₀ values by 40% in multidrug-resistant cancers, likely through P-glycoprotein inhibition .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

Compound ModificationBioactivity (MIC/GI₅₀)Solubility (mg/mL)
Ethylthio → MethylthioMIC = 4 µg/mL (S. aureus)0.8
4-Methylthiazole → ThiazoleGI₅₀ = 3.1 µM (HL-60)1.2
Methoxy → EthoxyMIC = 8 µg/mL (C. albicans)0.5

The parent compound outperforms analogues in both potency and solubility, underscoring the importance of the ethylthio and methylthiazole groups .

Future Research Directions

  • Toxicology Studies: Long-term toxicity in rodent models is needed to assess hepatic and renal safety .

  • Nanoparticle Delivery: Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability .

  • Targeted Synthesis: Introducing chiral centers or biotin tags may enable precise mechanism-of-action studies.

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